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Compound of Interest

Compound Name: 2-Methylmalonamide

Cat. No.: B075449 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methylmalonamide, a key chemical intermediate. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along

with standardized experimental protocols for data acquisition.

Chemical Structure
IUPAC Name: 2-Methylpropanediamide Molecular Formula: C₄H₈N₂O₂[1] Molecular Weight:

116.12 g/mol [1] CAS Registry Number: 1113-63-9[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework

of a molecule. For 2-Methylmalonamide, ¹H NMR provides information on the chemical

environment of protons, while ¹³C NMR details the types of carbon atoms present.

The proton NMR spectrum of 2-Methylmalonamide is expected to show three distinct signals

corresponding to the methyl, methine, and amide protons.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.3 Doublet 3H -CH₃

~3.2 Quartet 1H -CH-

~6.5 - 7.5 Broad Singlet 4H -NH₂

Note: The chemical shifts for amide protons can vary significantly depending on the solvent,

concentration, and temperature due to hydrogen bonding and exchange phenomena. They

often appear as broad signals.

The carbon NMR spectrum is anticipated to display three signals, corresponding to the methyl

carbon, the methine carbon, and the carbonyl carbons of the amide groups.[2]

Chemical Shift (δ) ppm Assignment

~15-25 -CH₃

~45-55 -CH-

~170-175 -C=O

Note: The two carbonyl carbons are chemically equivalent and thus expected to produce a

single resonance signal.

Sample Preparation: Dissolve approximately 5-10 mg of 2-Methylmalonamide in 0.5-0.7 mL

of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it

can influence the chemical shifts, particularly of the amide protons. Add a small amount of a

reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to

0 ppm.[3]

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300-600 MHz).

¹H NMR Acquisition:

Acquire the spectrum at room temperature.
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Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-4 seconds.

Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise

ratio.

¹³C NMR Acquisition:

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

A larger number of scans (e.g., 128 or more) is typically required due to the low natural

abundance of the ¹³C isotope.[3]

Use a wider spectral width compared to ¹H NMR, as carbon chemical shifts span a

broader range (0-220 ppm).[2]

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase the resulting spectrum and perform baseline correction. Integrate the

signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 2-Methylmalonamide is expected to show characteristic absorption bands

for N-H, C-H, C=O, and C-N bonds.

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400 - 3100 (broad) N-H Stretch Primary Amide (-NH₂)

2980 - 2850 C-H Stretch Alkyl (-CH₃, -CH)

~1680 - 1640 (strong) C=O Stretch (Amide I) Amide (-CONH₂)

~1620 - 1580 N-H Bend (Amide II) Primary Amide (-NH₂)

~1420 - 1380 C-H Bend Alkyl (-CH₃, -CH)
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Note: The carbonyl (C=O) stretch is typically a very strong and sharp absorption, making it a

key diagnostic peak.[4]

Sample Preparation: Place a small amount of solid 2-Methylmalonamide powder directly

onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR)

accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract

any atmospheric (CO₂, H₂O) or instrumental interferences.

Apply pressure to the sample using the ATR's pressure arm to ensure good contact with

the crystal.

Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Data Processing: The instrument software automatically ratios the sample spectrum against

the background spectrum to produce a final transmittance or absorbance spectrum. Label

the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable

structural clues.
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m/z (mass-to-charge) Interpretation

116 [M]⁺˙ (Molecular Ion)

100 [M - NH₂]⁺

72 [M - CONH₂]⁺

44 [CONH₂]⁺

Note: The molecular ion peak at m/z 116 confirms the molecular weight of 2-
Methylmalonamide.[1] The base peak (most intense peak) is likely to be m/z 44,

corresponding to the stable carbamoyl cation.

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-

MS) for volatile samples.

Ionization: In Electron Ionization (EI), the sample molecules are bombarded with a high-

energy electron beam (typically 70 eV). This process ejects an electron from the molecule,

creating a positively charged radical cation known as the molecular ion (M⁺˙).[5]

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-

to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of ions at each

m/z value.

Data Representation: The data is presented as a mass spectrum, which is a plot of relative

ion abundance versus m/z.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the comprehensive spectroscopic

analysis of a chemical compound like 2-Methylmalonamide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b075449?utm_src=pdf-body
https://www.benchchem.com/product/b075449?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1113639&Units=SI
https://www.mdpi.com/1420-3049/4/3/62
https://www.benchchem.com/product/b075449?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for Spectroscopic Analysis of 2-Methylmalonamide
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Methylmalonamide]. BenchChem, [2025]. [Online PDF]. Available at:
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methylmalonamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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